molecular formula C8H4Br2N2 B15308681 4,8-dibromo-1,6-Naphthyridine CAS No. 72754-02-0

4,8-dibromo-1,6-Naphthyridine

Cat. No.: B15308681
CAS No.: 72754-02-0
M. Wt: 287.94 g/mol
InChI Key: DOHYGSCQVQSGBI-UHFFFAOYSA-N
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Description

4,8-Dibromo-1,6-Naphthyridine is a brominated derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dibromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method includes the use of phosphorus tribromide (PBr₃) as a brominating agent. The reaction is carried out by refluxing 1,6-naphthyridine with phosphorus tribromide, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,8-Dibromo-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4,8-dibromo-1,6-naphthyridine and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives have been shown to inhibit c-Met kinase, a target in cancer therapy . The compound’s bromine atoms can also facilitate interactions with biological molecules, enhancing its pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dibromo-1,6-naphthyridine is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in organic electronics, medicinal chemistry, and materials science.

Properties

CAS No.

72754-02-0

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

4,8-dibromo-1,6-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-6-1-2-12-8-5(6)3-11-4-7(8)10/h1-4H

InChI Key

DOHYGSCQVQSGBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CN=CC2=C1Br)Br

Origin of Product

United States

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